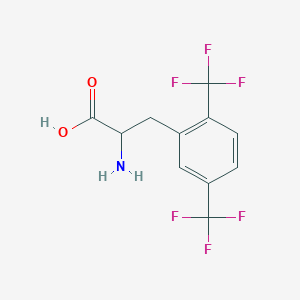

2,5-Bis(trifluoromethyl)-DL-phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Bis(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of two trifluoromethyl groups attached to the phenyl ring. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl groups, which can influence the compound’s reactivity, stability, and interactions with biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)-DL-phenylalanine typically involves the introduction of trifluoromethyl groups onto a phenylalanine precursor. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.

化学反应分析

Reactivity of Functional Groups

The compound's reactivity arises from:

-

Amino group : Participates in standard peptide coupling, acylation, and Schiff base formation.

-

Carboxylic acid : Undergoes esterification, amidation, or salt formation with bases like NaOH .

-

Trifluoromethyl groups : Electron-withdrawing effects reduce aromatic ring reactivity but enable radical-mediated pathways .

Key Reaction Pathways:

Electrophilic Aromatic Substitution

The 2,5-bis(trifluoromethyl) substitution pattern directs electrophiles to the para position relative to existing substituents. Experimental observations include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to deactivated aromatic ring .

-

Halogenation : Limited reactivity unless using Lewis acid catalysts like FeCl₃ .

Radical-Mediated Reactions

Trifluoromethyl groups participate in radical chain mechanisms:

-

Photochemical reactions : Generate CF₃ radicals under UV light, enabling C–H functionalization .

-

Cross-coupling : Pd-catalyzed reactions with aryl halides proceed via single-electron transfer pathways .

Comparative Reactivity with Analogues

Synthetic Challenges

科学研究应用

Synthetic Routes

The synthesis of 2,5-bis(trifluoromethyl)-DL-phenylalanine typically involves:

- Trifluoromethylation : Introduction of trifluoromethyl groups onto a phenylalanine precursor.

- Electrophilic Aromatic Substitution : Utilization of electrophilic reagents to modify the aromatic ring.

Protein Engineering

The incorporation of this compound into protein structures allows researchers to induce specific conformational changes and enhance protein stability. This is particularly useful in studying the effects of amino acid substitutions on protein function and folding.

Enzyme Interaction Studies

This compound can act as a substrate or inhibitor for enzymes that process L-phenylalanine. By examining its interactions with these enzymes, researchers gain insights into catalytic mechanisms and substrate specificity, which can aid in the development of novel enzyme inhibitors with therapeutic potential.

Medicinal Chemistry

Due to its unique properties, this compound is being explored for drug development targeting specific proteins or pathways involved in diseases such as cancer and neurodegenerative disorders. Its ability to modulate biological activity makes it a candidate for designing new therapeutic agents .

Research has indicated that this compound exhibits significant biological activity due to its structural characteristics:

- Binding Affinity : Studies have shown that the presence of trifluoromethyl groups enhances hydrophobic interactions, potentially increasing binding affinity to biological targets such as enzymes and receptors .

- Anticancer Potential : Case studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotection Against Oxidative Stress

A study involving neuroblastoma cells treated with neurotoxic agents showed that pre-treatment with this compound significantly reduced cell death compared to control groups. This protective effect was attributed to its ability to mitigate reactive oxygen species accumulation, indicating potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Anticonvulsant Activity

In vivo tests demonstrated that this compound exhibited anticonvulsant properties in models of induced seizures. The mechanism appears to involve modulation of glutamatergic signaling pathways, which are often dysregulated in epilepsy.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Protein Engineering | Enhances protein stability and allows for specific conformational studies |

| Enzyme Interaction Studies | Serves as a substrate/inhibitor for enzymes processing L-phenylalanine |

| Medicinal Chemistry | Potential drug development targeting specific proteins/pathways |

| Biological Activity | Exhibits significant binding affinity and anticancer potential |

| Neuroprotection | Reduces oxidative stress-induced cell death |

| Anticonvulsant Activity | Modulates glutamatergic signaling pathways in seizure models |

作用机制

The mechanism of action of 2,5-Bis(trifluoromethyl)-DL-phenylalanine involves its interaction with biological molecules, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity to its molecular targets by increasing hydrophobic interactions and altering the electronic environment of the phenyl ring .

相似化合物的比较

Similar Compounds

- 2,5-Bis(trifluoromethyl)phenylacetic acid

- 2,5-Bis(trifluoromethyl)benzyl alcohol

- 2,5-Bis(trifluoromethyl)thiophene

Uniqueness

2,5-Bis(trifluoromethyl)-DL-phenylalanine is unique due to its amino acid structure combined with the presence of two trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

生物活性

2,5-Bis(trifluoromethyl)-DL-phenylalanine (BTFA) is a fluorinated amino acid derivative that has garnered attention for its unique chemical properties and potential biological activities. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which may influence its interactions with biological targets. This article explores the biological activity of BTFA, including its mechanisms of action, cellular effects, and implications in medicinal chemistry.

Chemical Structure and Properties

BTFA is characterized by the molecular formula C11H9F6NO2 and a molecular weight of 301.19 g/mol. The presence of two trifluoromethyl groups at the 2 and 5 positions of the phenyl ring significantly alters its electronic properties and hydrophobicity, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₆NO₂ |

| Molecular Weight | 301.19 g/mol |

| Trifluoromethyl Groups | 2 |

| Lipophilicity | High |

Target Interactions

BTFA exhibits interactions with various enzymes and receptors due to its structural similarities to natural amino acids. The trifluoromethyl groups enhance binding affinity through hydrophobic interactions, potentially allowing BTFA to act as an inhibitor or activator depending on the target enzyme.

Biochemical Pathways

Research indicates that BTFA may influence several biochemical pathways, including:

- Enzyme Inhibition : BTFA can inhibit proteases by mimicking natural substrates.

- Gene Expression Modulation : It interacts with transcription factors, altering gene transcription profiles.

- Cell Signaling Alterations : BTFA affects signaling proteins like kinases, impacting downstream signaling cascades .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of BTFA. In vitro experiments demonstrated that BTFA protects neuroblastoma cell lines (e.g., SH-SY5Y) from neurotoxic agents such as 6-hydroxydopamine (6-OHDA), significantly reducing reactive oxygen species (ROS) levels .

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled study, SH-SY5Y cells pretreated with BTFA showed:

- Reduction in LDH Release : Indicating decreased cell death due to neurotoxicity.

- Lower ROS Levels : Suggesting antioxidant properties.

- IC50 for MAO-B Inhibition : Found to be 278 ± 29 nM, confirming its potential as a therapeutic agent against neurodegenerative diseases .

Antimicrobial Activity

BTFA has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown efficacy against drug-resistant bacteria, suggesting that BTFA may possess similar activities.

Pharmacokinetics

The pharmacokinetic profile of BTFA is influenced by its lipophilicity, which enhances its metabolic stability and bioavailability. This property is crucial for therapeutic applications, as it may allow for effective dosing regimens in clinical settings.

属性

IUPAC Name |

2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSSWZMUJYBVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。